molecular formula C21H28N2O4S B4651730 6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4651730
M. Wt: 404.5 g/mol
InChI Key: RTOIUWWMFAMKHX-UHFFFAOYSA-N
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Description

6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Functional Groups: The cyclopentylcarbamoyl, ethyl, and methyl groups are introduced through various substitution reactions.

    Formation of the Cyclohexene Ring: The cyclohexene ring is formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Final Coupling: The final step involves coupling the thiophene and cyclohexene rings through amide bond formation, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the cyclohexene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Various substitution reactions can occur, particularly at the thiophene ring and the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that promote substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its multiple functional groups and unique structure make it a promising candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxylic acid: A simpler compound with a similar cyclohexene ring structure.

    Cyclopentylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different ring structures.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

What sets 6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid apart is its combination of a cyclohexene ring, a thiophene ring, and multiple functional groups

Properties

IUPAC Name

6-[[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-3-14-12(2)28-20(17(14)19(25)22-13-8-4-5-9-13)23-18(24)15-10-6-7-11-16(15)21(26)27/h6-7,13,15-16H,3-5,8-11H2,1-2H3,(H,22,25)(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOIUWWMFAMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3CC=CCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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